molecular formula C15H26O4 B14226823 Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester CAS No. 594835-16-2

Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester

Cat. No.: B14226823
CAS No.: 594835-16-2
M. Wt: 270.36 g/mol
InChI Key: OQKRYSSAJQLEBF-UHFFFAOYSA-N
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Description

Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is a chemical compound with the molecular formula C14H24O4 It is a derivative of undecanoic acid, characterized by the presence of an acetyloxy group and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester typically involves the esterification of undecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar esterification and acetylation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or acids.

Scientific Research Applications

Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Methyl undecanoate: A simpler ester of undecanoic acid without the acetyloxy and methylene groups.

    Methyl undecylenate: Another ester of undecanoic acid with a different functional group arrangement.

Uniqueness

Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyloxy group enhances its potential as a versatile intermediate in organic synthesis, while the methylene group contributes to its unique chemical properties.

Properties

CAS No.

594835-16-2

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

methyl 3-acetyloxy-2-methylideneundecanoate

InChI

InChI=1S/C15H26O4/c1-5-6-7-8-9-10-11-14(19-13(3)16)12(2)15(17)18-4/h14H,2,5-11H2,1,3-4H3

InChI Key

OQKRYSSAJQLEBF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=C)C(=O)OC)OC(=O)C

Origin of Product

United States

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